REACTION_CXSMILES
|
[C:1]1([C:7]([CH3:15])([CH3:14])[C:8](=[O:13])[C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>CO>[OH:13][CH:8]([C:7]([CH3:15])([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[CH3:14])[C:9]([O:11][CH3:12])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(C(=O)OC)=O)(C)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
144 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 0° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched by the addition of 10% aqueous hydrochloric acid solution until pH=6
|
Type
|
EXTRACTION
|
Details
|
extracted thrice with diethyl ether
|
Type
|
WASH
|
Details
|
The combined extracts are washed with water and saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfite
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a light blond liquid, which
|
Type
|
CUSTOM
|
Details
|
provided
|
Type
|
CUSTOM
|
Details
|
2.4 g (80% combined yield) of a clear, colorless oil
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
OC(C(=O)OC)C(C)(C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |